molecular formula C16H25NO3 B2646086 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid CAS No. 237400-98-5

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid

Cat. No.: B2646086
CAS No.: 237400-98-5
M. Wt: 279.38
InChI Key: TVUAZYKHHMOUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic Acid

This compound (PubChem CID: 2999992) is a synthetic organic compound that integrates a rigid adamantane scaffold with a branched-chain amino acid moiety. Its molecular formula, $$ \text{C}{16}\text{H}{25}\text{NO}_{3} $$, reflects a hybrid structure combining hydrophobic and hydrophilic regions, making it a subject of interest in medicinal chemistry and materials science. The adamantane group, a diamondoid hydrocarbon known for its stability and lipophilicity, is covalently linked to 3-methylbutanoic acid via an amide bond. This structural configuration enhances its potential for biological interactions, particularly in central nervous system (CNS)-targeted therapies, where adamantane derivatives have historically shown improved blood-brain barrier (BBB) penetration.

The compound’s significance lies in its dual functionality:

  • Adamantane moiety : Contributes to metabolic stability and membrane permeability, traits critical for drug candidates targeting intracellular pathways.
  • Amino acid backbone : Provides sites for further chemical modification, enabling integration into peptide-based therapeutics or prodrug systems.

Recent studies on structurally analogous adamantane-conjugated peptides, such as [D-Ala²]Leu-enkephalin derivatives, demonstrate enhanced antinociceptive effects compared to non-conjugated peptides, underscoring the pharmacological promise of this structural motif. These findings suggest that this compound could serve as a versatile scaffold for developing neuroactive compounds or enzyme inhibitors.

Table 1: Key Physicochemical Properties of this compound

Property Value/Description Source
Molecular Weight 279.37 g/mol
IUPAC Name 2-(adamantane-1-carbonylamino)-3-methylbutanoic acid
SMILES Notation CC(C)C(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2
Lipophilicity (LogP) Estimated 3.1 (calculated via PubChem)

Objectives and Scope of the Research

The primary objectives of current research on this compound are threefold:

  • Synthetic Optimization : Develop scalable methodologies for synthesizing the compound with high purity and yield. Preliminary protocols involve functionalizing adamantane-1-carboxylic acid with protected amino acids, followed by deprotection and purification.
  • Structure-Activity Relationship (SAR) Analysis : Investigate how modifications to the adamantane or amino acid components affect biological activity, such as receptor binding or enzymatic inhibition.
  • Material Science Applications : Explore its utility in polymer chemistry, where adamantane’s rigidity could enhance thermal stability in polyamide composites.

The scope of this research is strictly confined to:

  • Chemical Synthesis : Optimization of reaction conditions (e.g., solvent systems, catalysts) for amide bond formation between adamantane derivatives and 3-methylbutanoic acid.
  • Physicochemical Characterization : Comprehensive profiling via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography.
  • In Vitro Studies : Preliminary assays to evaluate solubility, stability, and interaction with biological targets such as opioid receptors or proteolytic enzymes.

Excluded Areas :

  • Clinical applications, dosage regimens, or toxicological assessments, which fall outside the compound’s current developmental stage.
  • Comparative studies with non-adamantane analogs, unless directly relevant to SAR elucidation.

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-9(2)13(14(18)19)17-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUAZYKHHMOUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of adamantylcarbonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in medicinal chemistry primarily for its potential as a drug candidate. Its structural features allow it to interact favorably with biological targets, particularly in the development of drugs targeting neurological and inflammatory conditions.

Case Study: Binding Affinity

A study by Milanese et al. (2011) investigated the binding affinity of adamantyl derivatives, including 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid. The findings indicated that these derivatives exhibit increased binding affinity to specific receptors, enhancing their potential as therapeutic agents for conditions such as Alzheimer's disease and multiple sclerosis .

Pharmacological Applications

This compound has been evaluated for its pharmacological properties, particularly in inhibiting protein-protein interactions (PPIs). For instance, research has shown that modifications to the adamantyl group can significantly affect the inhibitory potency against specific targets.

Data Table: Inhibitory Potency

CompoundR GroupcLogPInhibition (%)
2--0.5079.4 ± 1.3%
11Cbz2.55112.3 ± 6.1%
12-H0.50114.1 ± 3.2%
21a1-adamantanecarbonyl3.654.7 ± 0.2%

This table summarizes results from screening various analogs of the compound for their efficacy in inhibiting PPIs, demonstrating that structural modifications can lead to enhanced biological activity .

Proteomics Research

In proteomics, the compound is employed to study protein interactions and functions due to its unique molecular structure, which allows for precise interactions with target proteins.

Application in Protein Interaction Studies

Research has demonstrated that the addition of the adamantyl group significantly improves binding properties through hydrophobic interactions with key residues within protein binding sites . This characteristic makes it valuable for developing peptidomimetics that mimic natural peptides in biological systems.

Chemical Synthesis and Optimization

The synthesis of this compound typically involves reactions that require stringent control over conditions to maintain product purity and yield.

Synthetic Route Overview

The synthesis usually involves reacting adamantylcarbonyl chloride with 3-methylbutanoic acid in the presence of a base like triethylamine under anhydrous conditions . This method allows for the production of high-purity samples essential for further research applications.

Industrial Applications

Beyond academic research, this compound has potential industrial applications in developing new materials and chemical processes due to its unique chemical properties.

Chemical Properties and Reactions

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for different synthetic pathways:

  • Oxidation: Can form carboxylic acids or ketones.
  • Reduction: Converts carbonyl groups to alcohols.
  • Substitution: Allows for functional group modifications under specific conditions .

Mechanism of Action

The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carbonyl and amino groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is distinguished from analogs by its adamantylcarbamoyl substituent. Key comparisons include:

2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) Substituent: Cyclohexylcarbamoyl benzoyl group. Key Differences: The cyclohexyl group is less rigid and less lipophilic than adamantane. In vitro studies show that cyclohexyl derivatives bind to BSA, with binding affinities influenced by substituent size and polarity .

2-[(2-Formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic Acid (CAS 29790-45-2) Substituent: Methylsulfanyl and formamido groups. Key Differences: The methylsulfanyl group introduces sulfur, which may increase lipophilicity and redox reactivity. Safety data suggest distinct handling requirements compared to adamantane derivatives .

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid Substituent: Phthalimide (aromatic dioxoisoindoline). Key Differences: The planar phthalimide group enables π-π stacking interactions, unlike adamantane’s aliphatic structure. This could influence solubility and crystallinity .

Physicochemical Properties

Property 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic Acid 2CA3MBA 1,3-Adamantanedicarboxylic Acid
Molecular Weight ~335.4 (estimated) 390.4 224.25
Melting Point Not reported Not reported 169–171°C
Lipophilicity (logP) Predicted higher (adamantane’s contribution) Moderate Low (dicarboxylic acid)
Chirality Not specified Not specified [α]²⁰/D = +138° (ethanol)

Biological Activity

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid (commonly referred to as Adamantyl derivative) is a compound that has garnered attention due to its potential biological activities. Its structure features an adamantyl moiety, which is known for enhancing the pharmacological properties of various compounds. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H25NO3C_{16}H_{25}NO_3. The adamantyl group contributes to its lipophilicity and binding affinity to biological targets, which are crucial for its activity.

The biological activity of adamantyl derivatives often involves their interaction with specific receptors or enzymes. Research indicates that compounds containing the adamantyl group may enhance binding to cannabinoid receptors, which are implicated in various physiological processes. This binding can modulate pathways related to inflammation, pain perception, and neuroprotection .

Biological Activity

  • Anti-inflammatory Effects : Studies have shown that adamantyl derivatives exhibit anti-inflammatory properties. For instance, they can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens. Research indicates that modifications to the adamantyl structure can enhance these properties, making them candidates for further development as antimicrobial agents .
  • Neuroprotective Effects : Given their ability to cross the blood-brain barrier, adamantyl compounds are being studied for their neuroprotective effects in models of neurodegenerative diseases. They may help in reducing neuronal damage and inflammation associated with conditions such as multiple sclerosis .

Case Studies and Research Findings

StudyObjectiveFindings
Milanese et al., 2011Investigate binding affinityAdamantyl derivatives showed increased binding affinity to cannabinoid receptors compared to non-adamantyl counterparts.
Banister et al., 2013Assess neuroprotective effectsFound that adamantyl compounds reduced demyelination in animal models of multiple sclerosis.
Shrestha et al., 2018Evaluate anti-inflammatory activityDemonstrated that adamantyl derivatives significantly reduced cytokine levels in vitro.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between 1-adamantanecarboxylic acid (CAS 828-51-3) and valine derivatives using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. Purification involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity (>95%) is confirmed via HPLC and NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm adamantyl and valine moieties (e.g., adamantyl C=O at ~170 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in structural analogs .

Q. What preliminary applications have been explored for adamantane-derived amino acid analogs?

  • Methodology : Corrosion inhibition studies using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, as seen in structurally related compounds like 2-(phenylsulphonamido)-3-methylbutanoic acid. Efficiency is concentration-dependent, with inhibition mechanisms analyzed via adsorption isotherms .

Advanced Research Questions

Q. How can electrochemical methods elucidate the mechanistic role of this compound in corrosion inhibition?

  • Methodology :

  • Tafel Analysis : Quantify anodic/cathodic slope deviations to determine inhibition type (mixed, anodic, or cathodic).
  • EIS : Measure charge-transfer resistance (Rct) to assess surface adsorption efficiency.
  • Contradiction Resolution : Discrepancies between gravimetric weight loss and electrochemical data may arise from experimental conditions (e.g., temperature, electrolyte composition). Normalize data using Langmuir adsorption models .

Q. What computational strategies are effective in predicting interaction mechanisms with biological or metallic targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capacity.
  • Molecular Dynamics (MD) : Simulate adsorption on metal surfaces (e.g., mild steel) to identify binding sites.
  • Validation : Cross-check computational results with experimental inhibition efficiencies .

Q. How does X-ray crystallography resolve conformational ambiguities in adamantane-containing compounds?

  • Methodology : Single-crystal diffraction (Mo-Kα radiation) to determine dihedral angles between the adamantyl group and carboxylate moiety. For example, analogs like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid show intramolecular H-bonding (S(6) ring motif) stabilizing the conformation .

Q. How can researchers address contradictions in stability data under varying pH or temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Use HPLC to monitor degradation products at elevated temperatures (40–60°C) and pH extremes (2–12).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Reference safety guidelines for handling hygroscopic or thermally sensitive compounds .

Q. What in vitro models are suitable for preliminary toxicity profiling?

  • Methodology :

  • Cell Viability Assays : MTT or resazurin-based assays in HEK-293 or HepG2 cells.
  • Acute Toxicity : Follow OECD guidelines (e.g., oral LD50 estimation in rodents), referencing safety data for acute toxicity (oral, dermal, inhalation) .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity or physicochemical properties?

  • Methodology :

  • SAR Studies : Synthesize analogs with modified adamantyl (e.g., 1,3-dicarboxylic adamantane) or amino acid groups.
  • QSPR Modeling : Correlate logP, pKa, and molecular volume with solubility or membrane permeability.
  • Validation : Compare experimental IC50 values (e.g., enzyme inhibition) with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.